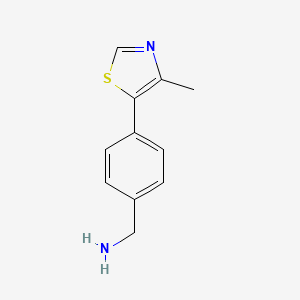

(4-(4-Methylthiazol-5-yl)phenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZXZPOWHWJXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448189-30-7 | |

| Record name | [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Technical Guide: Discovery and Synthesis of Novel Thiazole Derivatives

Executive Summary: The Thiazole Pharmacophore

The thiazole ring (1,3-thiazole) stands as a cornerstone in modern medicinal chemistry, distinguished by its ability to serve as a bio-isostere for pyridine and its capacity to form hydrogen bonds via the nitrogen atom while modulating lipophilicity through the sulfur atom.[1][2][3] This unique electronic profile has cemented its presence in over 18 FDA-approved therapeutics, ranging from the tyrosine kinase inhibitor Dasatinib (Leukemia) to the antiretroviral Ritonavir (HIV) and the siderophore antibiotic Cefiderocol .

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for the rational design, synthesis, and validation of novel thiazole derivatives, specifically targeting anticancer and antimicrobial applications.

Rational Design & Structure-Activity Relationship (SAR)

Effective drug discovery begins with architectural intent. Random synthesis is resource-inefficient; therefore, we apply a "Lock-and-Key" optimization strategy based on recent SAR data (2020–2025).

The "Warhead" and "Anchor" Model

The thiazole core can be functionally divided into three zones for optimization:

| Position | Function | Design Strategy (Field Insights) |

| C2 (The Warhead) | Primary interaction site | Hydrazinyl/Amide Linkers: Introduction of a hydrazone linker (–NH–N=CH–) at C2 significantly enhances anticancer potency by improving geometric flexibility and H-bond donor capacity. Amino Group: Free amines often lead to metabolic instability; acylation or Schiff base formation is recommended. |

| C4 (The Anchor) | Lipophilic pocket binding | Aryl Substitution: Phenyl rings with electron-withdrawing groups (EWG) like -F or -Cl at the para position increase potency against MCF-7 cell lines (IC50 < 3 µM). The fluorine atom mimics hydrogen sterically but alters metabolic stability (blocking P450 oxidation). |

| C5 (The Modulator) | Electronic tuning | Steric Bulk: Small alkyl groups (Methyl) here stabilize the ring. Large groups often clash with the binding pocket unless specific hydrophobic clefts are targeted. |

Visualizing the Design Logic

The following diagram illustrates the critical SAR zones for a next-generation thiazole anticancer candidate.

Caption: Strategic SAR map for thiazole optimization. C2 and C4 are the primary vectors for potency enhancement.

Synthetic Architectures

We present two protocols: the Classic Hantzsch Synthesis (robust, scalable) and a Modern Green Chemistry Approach (eco-friendly, higher atom economy).

Mechanistic Insight: The Hantzsch Cyclization

Understanding the mechanism is vital for troubleshooting. It is a bimolecular condensation between an

Key Mechanistic Steps:

-

S-Alkylation: The sulfur nucleophile attacks the

-carbon of the haloketone (SN2).[4] -

Cyclization: The nitrogen attacks the carbonyl carbon.[4][5]

-

Dehydration: Loss of water drives aromatization.[4]

Caption: Step-wise mechanism of the Hantzsch Thiazole Synthesis: Alkylation, Cyclization, and Dehydration.[6]

Protocol A: Classic Hantzsch Synthesis (High Purity)

Best for: Initial library generation where purity is paramount.

Reagents:

-

2-Bromo-4'-fluoroacetophenone (1.0 eq)

-

Thiosemicarbazide (1.0 eq)[7]

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Few drops of Glacial Acetic Acid (optional, accelerates dehydration)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 5.0 mmol of thiosemicarbazide in 20 mL of absolute ethanol. Heat gently (40°C) until clear.

-

Addition: Add 5.0 mmol of 2-bromo-4'-fluoroacetophenone portion-wise over 10 minutes. Note: The reaction is exothermic; observe for mild reflux.

-

Reflux: Reflux the mixture at 78°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction to room temperature. A solid precipitate (hydrobromide salt) often forms.

-

Neutralization: Pour the mixture into crushed ice containing 10% Ammonium Hydroxide (

) to liberate the free base. Adjust pH to ~8. -

Isolation: Filter the solid, wash with cold water (

mL), and recrystallize from hot ethanol.

Validation Check:

-

Yield: Expect 75–85%.

-

Appearance: Yellow to pale orange crystalline solid.

-

Melting Point: Sharp range (e.g., 232–234°C).[8]

Protocol B: Green Ultrasound-Assisted Synthesis

Best for: Rapid screening and high-throughput synthesis.

Reagents:

- -Haloketone derivative[6][7]

-

Catalyst: Recyclable heterogeneous catalyst (e.g., Chitosan-based or Sulfated Titania) or simply PEG-400.

-

Solvent: Water or Ethanol.[6]

Methodology:

-

Mix: Combine equimolar amounts of reactants in a borosilicate vessel with 5 mL of Ethanol/Water (1:1).

-

Irradiation: Place in an ultrasonic bath (40 kHz, 250 W) at 40°C.

-

Duration: Sonicate for 30–60 minutes (vs. 4 hours reflux).

-

Workup: Filter the precipitated product directly. Wash with cold ethanol.[6]

Advantages:

-

Time: Reduced from hours to minutes.

-

Atom Economy: Often solvent-free or aqueous media; catalyst is reusable.

Characterization & Data Interpretation

A synthesized compound is only a hypothesis until validated.

| Technique | Diagnostic Signal | Interpretation |

| 1H-NMR (DMSO-d6) | Multiplets confirming the phenyl ring. | |

| The Thiazole Signature: The C5-H proton of the thiazole ring. This is the definitive proof of cyclization. | ||

| NH proton (if hydrazone/amide linker is present). Disappears with | ||

| 13C-NMR | C2 carbon (attached to N/S). | |

| C5 carbon of the thiazole ring. | ||

| Mass Spectrometry | M+ and M+2 peaks | Essential for halogenated derivatives. A 3:1 ratio indicates Chlorine; 1:1 indicates Bromine. |

Biological Evaluation Workflow (Anticancer)

To assess the efficacy of the synthesized thiazole derivatives, a standardized MTT assay against breast cancer (MCF-7) and liver cancer (HepG2) cell lines is required.

Experimental Protocol:

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat cells with serial dilutions of the thiazole derivative (0.1 µM to 100 µM). Use Doxorubicin or Staurosporine as a positive control.

-

Incubation: Incubate for 48h at 37°C in 5%

. -

MTT Addition: Add MTT reagent; mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

-

Quantification: Dissolve formazan in DMSO and measure absorbance at 570 nm.

-

Calculation: Determine IC50 (concentration inhibiting 50% growth) using non-linear regression.

Benchmark for Success:

-

Highly Active: IC50 < 5 µM (e.g., Compound 4c in recent literature showed IC50 = 2.57 µM against MCF-7).

-

Moderate: IC50 5–20 µM.

-

Inactive: IC50 > 50 µM.

References

-

Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 2023. Link

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 2022.[10] Link

-

Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. Catalysts, 2024.[7] Link

-

Thiazole Ring—A Biologically Active Scaffold. Molecules, 2023.[11] Link

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules, 2023.[11] Link

-

Hantzsch Thiazole Synthesis Protocols. BenchChem Application Notes, 2025. Link

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. bepls.com [bepls.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note: High-Purity Isolation of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

[1]

Executive Summary

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its purification presents a classic chromatographic challenge: the molecule contains a basic primary amine (pKa ~9.1) and a polarizable thiazole ring .[1]

On standard silica gel, the primary amine interacts strongly with acidic silanols, leading to severe peak tailing, irreversible adsorption, and poor recovery. This guide details two robust protocols to overcome these issues:

-

Modified Normal Phase Flash Chromatography: Using amine-deactivated silica to ensure mass recovery.

-

Reverse Phase Preparative HPLC: For >99% purity polishing, with specific attention to pH control.

Physicochemical Profile & Purification Strategy

Understanding the molecule's properties is the prerequisite for method selection.

| Property | Value / Characteristic | Implication for Chromatography |

| Structure | Phenyl-Thiazole core with -CH₂NH₂ tail | Mixed polarity; UV active (Thiazole/Phenyl).[1] |

| pKa (Basic) | ~9.12 (Predicted) [1] | Protonated at neutral pH.[1] Will bind to silanols (pKa ~5).[1] |

| LogP | ~1.9 - 2.5 | Moderately lipophilic; retains well on C18.[1] |

| Solubility | Good in MeOH, DMSO, DCM. | Compatible with Normal & Reverse Phase loading.[1] |

| Impurity Profile | Nitrile precursor, Pd catalyst, Des-amino | Nitrile is less polar; elutes much earlier.[1] |

Decision Matrix: Method Selection

The following workflow illustrates the logic for selecting the appropriate purification route based on crude purity and scale.

Figure 1: Decision matrix for purification based on scale and crude purity.

Protocol A: Normal Phase Flash Chromatography

Best For: Bulk purification (>100 mg), removing non-polar impurities (e.g., unreacted nitrile), and initial cleanup.[1]

The Challenge: Silanol Interactions

Standard silica gel is slightly acidic. A primary amine like this compound will protonate and ion-pair with the silica surface.[1]

-

Symptom: Broad peaks, "streaking" from baseline to solvent front, low yield.

-

Solution: You must "deactivate" the silica using a competing base in the mobile phase.[2][3]

Step-by-Step Methodology

1. Stationary Phase Selection

-

Standard: 40-63 µm Irregular Silica Gel.[1]

-

Premium: Amine-functionalized Silica (e.g., KP-NH).[1] If using KP-NH, omit the basic modifier in the mobile phase.

2. Mobile Phase Preparation

-

Solvent A: Dichloromethane (DCM)[1]

-

Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (28% aq) OR 1% Triethylamine (TEA) .[1]

-

Note: Methanolic Ammonia (7N NH3 in MeOH) is preferred over aqueous NH4OH to prevent phase separation, but aqueous works if vigorously mixed.

-

3. Column Equilibration (CRITICAL)

-

Do not just run the gradient. You must flush the column with 3-5 column volumes (CV) of the starting mobile phase containing the base. This saturates the active silanol sites before the sample touches the column.

4. Gradient Profile

-

0-5 min: 0% B (100% DCM) - Elutes non-polar impurities (nitrile precursor).[1]

-

5-15 min: 0% → 30% B.[1]

-

15-25 min: 30% → 100% B.[1]

-

Observation: The amine product typically elutes between 3-8% MeOH concentration.[1] The thiazole ring aids UV detection at 254 nm and 280 nm .

5. Sample Loading

-

Dissolve the crude in a minimum amount of DCM. If insoluble, use a "dry load" technique: dissolve in MeOH, mix with Celite or Silica, evaporate to dryness, and load the powder.

Protocol B: Reverse Phase Preparative HPLC

Best For: High purity requirements (>99%), removing closely eluting byproducts, or final polishing.[1]

Buffer Selection: pH Control

The ionization state of the amine dictates retention on C18.

| Buffer System | pH | State of Amine | Retention | Pros/Cons |

| 0.1% TFA | ~2.0 | Protonated ( | Low (Polar) | Pros: Excellent peak shape, suppresses silanols.Cons: Yields TFA salt; requires lyophilization.[1] |

| 10mM NH₄HCO₃ | ~10.0 | Free Base ( | High (Non-polar) | Pros: Better retention, yields free base.Cons: High pH dissolves silica (requires hybrid/polymer column).[1] |

Recommended Workflow (Acidic Method)

Since the thiazole and phenyl ring provide good hydrophobicity, the acidic method is generally more robust and prolongs column life.

1. System Setup

-

Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 5 µm, 100 Å.[1]

-

Flow Rate: 15-20 mL/min (for 19mm ID column).

-

Wavelength: 254 nm (primary), 220 nm (secondary).[1]

2. Mobile Phase

3. Gradient

Post-Purification: Salt Switching

If the TFA salt from HPLC is undesirable (TFA salts can be cytotoxic or hygroscopic), convert to the Hydrochloride salt or Free Base.

Procedure:

-

Dissolve the TFA salt in DCM.[1]

-

Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1]

-

Extract the organic layer (DCM), dry over MgSO₄, and filter.[4]

-

To make HCl salt: Add 1.1 equivalents of 4M HCl in Dioxane to the DCM solution.

-

Evaporate solvent.[1] The resulting solid is the stable Hydrochloride salt (CAS 2288710-66-5).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks (Flash) | Acidic silanols interacting with amine.[1] | Increase modifier (TEA/NH₃) concentration to 2%. Pre-equilibrate column longer. |

| Product stuck at baseline | Solubility or strong adsorption.[1] | Switch to "Amine-functionalized" silica cartridges. Use MeOH/DCM 1:4 ratio. |

| Split Peaks (HPLC) | Sample solvent mismatch. | Inject sample dissolved in Water/ACN (50:50) rather than pure DMSO or pure MeOH.[1] |

| Low Recovery | Formation of insoluble salt on column.[1] | Ensure mobile phase additives (TFA) are consistent in both Water and ACN lines. |

References

-

PubChem. Compound Summary: this compound.[1][5] National Library of Medicine.[1] Retrieved Jan 31, 2026, from [Link][1]

-

Teledyne ISCO. Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN86. Retrieved Jan 31, 2026, from [Link][1]

-

Biotage. How to Purify Ionizable Organic Amine Compounds. The Flash Purification Blog. Retrieved Jan 31, 2026, from [Link]

Application Notes and Protocols for the Recrystallization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Introduction

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a key building block in contemporary drug discovery, notable for its presence in various pharmacologically active agents. The purity of this primary amine is paramount, as even minor impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications. Recrystallization, a fundamental purification technique in organic chemistry, offers an effective method to enhance the purity of this compound. This document provides a detailed guide to two robust recrystallization protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies are designed to be both explanatory and practical, ensuring a deep understanding of the principles at play.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical characteristics is crucial for developing an effective recrystallization strategy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂S | [1][2] |

| Molecular Weight | 204.29 g/mol | [1][2] |

| Appearance | Viscous Liquid, Solid, or Semi-solid; Light yellow to orange Solid | [3] |

| Predicted Boiling Point | 343.0 ± 30.0 °C | [3] |

| Predicted Density | 1.176 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 9.12 ± 0.10 | [3] |

| Storage Conditions | 2-8°C, protect from light, keep in a dark place, sealed in dry | [3] |

The presence of a basic primary amine group (predicted pKa ≈ 9.12) and a thiazole ring suggests that the compound's solubility will be highly dependent on the pH and the polarity of the solvent.[3] This dual nature allows for two primary recrystallization strategies: direct recrystallization of the free base and purification via salt formation.

Logical Flow of Recrystallization Strategy

The choice of recrystallization method hinges on the nature of the impurities and the desired final form of the product. This guide presents two pathways, each with its own merits.

Figure 1. Decision workflow for selecting the appropriate recrystallization method.

Method 1: Direct Recrystallization of the Free Base

This method is most effective when the impurities have significantly different solubility profiles from the target compound in a given solvent system. It is generally a faster procedure but may be less effective at removing certain types of impurities.

Principle of Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[4] Given the aromatic and amine functionalities, a range of solvents with varying polarities should be screened.

Protocol 1: Solvent Screening

-

Preparation : Place approximately 20-30 mg of the crude compound into several small test tubes.

-

Solvent Addition : To each test tube, add a different solvent from the list below, starting with 0.5 mL.

-

Solubility at Room Temperature : Agitate the tubes and observe the solubility. A suitable solvent will not fully dissolve the compound at this stage.

-

Solubility at Elevated Temperature : Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the compound just dissolves.

-

Crystallization upon Cooling : Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a significant amount of crystalline precipitate.

Table of Potential Solvents for Screening:

| Solvent | Polarity Index | Rationale |

| Isopropanol | 4.3 | Often a good choice for moderately polar compounds. |

| Ethanol | 5.2 | Similar to isopropanol, slightly more polar. |

| Acetone/Water | 5.4 (Acetone) | A mixed solvent system can be fine-tuned for optimal solubility. |

| Toluene/Heptane | 2.4 (Toluene) | A less polar mixed system; good for removing polar impurities. |

| Ethyl Acetate | 4.3 | A moderately polar ester, often effective for recrystallization. |

| Methanol | 6.6 | A polar solvent, might be too strong for the free base but worth screening. |

Protocol 2: Bulk Recrystallization of the Free Base

-

Dissolution : In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or solvent system) in small portions while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the compound is fully dissolved, avoiding a large excess of solvent.

-

Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[5] Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[5]

-

Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation : Collect the crystals by suction filtration using a Büchner funnel.[5]

-

Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying : Dry the purified crystals under vacuum to remove residual solvent. The purity can be assessed by melting point determination and chromatographic techniques (e.g., HPLC, TLC).

Method 2: Purification via Hydrochloride Salt Formation

This is a highly effective method for purifying amines, as it leverages the basicity of the amine to form a salt, which will have a drastically different solubility profile from the free base and non-basic impurities.[6][7]

Principle of Salt Formation and Recrystallization

By reacting the basic amine with an acid (e.g., hydrochloric acid), a polar ammonium salt is formed. This salt is typically soluble in polar solvents like methanol or ethanol and can be recrystallized to remove non-basic impurities. The purified salt is then converted back to the pure free base by treatment with a base. A similar approach is documented for the purification of other aromatic amines.[8]

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt

-

Salt Formation : Dissolve the crude amine in a suitable organic solvent such as diethyl ether or ethyl acetate. While stirring, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

-

Isolation of Crude Salt : Collect the precipitated salt by vacuum filtration and wash with a small amount of the solvent used for the precipitation.

-

Recrystallization of the Salt :

-

Transfer the crude salt to a clean Erlenmeyer flask.

-

Add a polar solvent such as methanol or ethanol.[4] Heat the mixture to dissolve the salt, using the minimum amount of hot solvent necessary.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals of this compound hydrochloride by vacuum filtration.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified salt under vacuum.

-

Protocol 4: Conversion of the Purified Salt to the Free Base

-

Dissolution : Dissolve the purified hydrochloride salt in water.

-

Neutralization : While stirring, slowly add a base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH > 10). The free amine will precipitate out of the solution.

-

Extraction : Extract the aqueous suspension with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Drying : Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting and Key Considerations

-

Oiling Out : If the compound separates as an oil instead of crystals, it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities. Try using a lower boiling point solvent or a more dilute solution.

-

No Crystal Formation : If crystals do not form upon cooling, it could be due to using too much solvent or the solution being supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.

-

Low Recovery : This can result from using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent. Optimizing the solvent volume and cooling rate can improve yield.

-

Purity Assessment : Always verify the purity of the final product using appropriate analytical methods such as melting point analysis, NMR spectroscopy, and HPLC. The commercially available compound is typically 95-97% pure.[1][9] The goal of recrystallization is to increase this to >99%.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Avoid inhalation and contact with skin and eyes.

-

Handle all organic solvents with care, as they are flammable and can be toxic. Avoid heating organic solvents with an open flame; use a hot plate or heating mantle.

Conclusion

The two detailed protocols provide a comprehensive guide for the purification of this compound. The choice between direct recrystallization of the free base and purification via its hydrochloride salt will depend on the specific impurities present and the desired final product specifications. By carefully selecting the solvent and controlling the crystallization conditions, researchers can significantly enhance the purity of this valuable chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

- Google Patents. (n.d.). US3203994A - Purification of meta-phenylenediamine.

-

PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

-

ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US2938054A - Process for purification of 4, 4'-methylenedianiline.

-

ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]

-

To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Retrieved from [Link]

-

RSC Publishing. (2022, August 9). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [Q09716]. Retrieved from [Link]

-

IndiaMART. (n.d.). 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine | C11H12N2S | CID 89689879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1448189-30-7 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]

- 9. This compound [Q09716] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

Application Notes & Protocols: A Framework for In Vitro Target Identification and Characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of the novel chemical entity, (4-(4-Methylthiazol-5-yl)phenyl)methanamine. The structural backbone of this compound, featuring a methanamine group attached to a phenyl ring, bears a resemblance to endogenous monoamines, suggesting a potential interaction with key neurological targets. In the absence of established biological data, a systematic, hypothesis-driven assay cascade is essential for target identification, validation, and mechanism of action studies. We present a multi-tiered strategy commencing with primary biochemical screening against high-probability enzyme targets, followed by functional cell-based assays to interrogate G-protein coupled receptor (GPCR) families, and culminating in biophysical validation of direct target engagement. Each protocol is designed with internal validation points and controls to ensure data integrity and trustworthiness, providing researchers with a robust framework to elucidate the biological activity of this compound.

Introduction: Rationale for the Assay Cascade

The molecule this compound is a synthetic compound with structural motifs analogous to biogenic amines. Specifically, the primary amine moiety is a key pharmacophore for interaction with enzymes that metabolize neurotransmitters, such as Monoamine Oxidases (MAO), and for binding to aminergic G-protein coupled receptors (GPCRs) and transporters.

Given these structural features, our proposed characterization strategy is built on two primary hypotheses:

-

The compound may act as an inhibitor of Monoamine Oxidase (MAO-A or MAO-B), enzymes critical for the degradation of neurotransmitters.

-

The compound may function as a ligand (agonist or antagonist) for aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors.

This guide details a logical progression of assays designed to test these hypotheses, moving from direct enzyme activity to complex cellular signaling and finally to direct binding kinetics.

Primary Biochemical Screening: Monoamine Oxidase (MAO) Inhibition

The first and most direct hypothesis to test is the potential for this compound to inhibit MAO-A or MAO-B. These enzymes are crucial in psychopharmacology, and identifying selective inhibitors is of high therapeutic interest. We will utilize a luminescence-based assay for its high sensitivity and resistance to interference from compound autofluorescence.

Principle of the MAO-Glo™ Assay

The Promega MAO-Glo™ Assay is a robust method for measuring MAO activity.[1] The assay utilizes a luminogenic MAO substrate which is converted by MAO into luciferin. A second step involves the addition of a Luciferin Detection Reagent, which stops the MAO reaction and initiates a stable, glow-type luminescent signal catalyzed by luciferase.[2] The intensity of the light produced is directly proportional to the MAO enzyme's activity.[1] Inhibition of MAO by a test compound results in a decrease in the luminescent signal.

Workflow for MAO Inhibition Screening

Caption: Workflow for determining MAO inhibition IC50 values.

Detailed Protocol: IC50 Determination for MAO-A and MAO-B

Senior Application Scientist's Note: This protocol is designed to determine the potency (IC50) of the test compound against both MAO isoforms, which is critical for assessing selectivity. Running known selective inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) in parallel serves as a vital quality control measure for the assay's validity.

Materials:

-

This compound

-

MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)[1]

-

Recombinant human MAO-A and MAO-B enzymes

-

Clorgyline and Pargyline (positive control inhibitors)

-

DMSO (vehicle)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Protocol Steps:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.17 µM). The final top concentration in the assay will be 100 µM.

-

-

Assay Plate Setup:

-

Add 0.5 µL of the serially diluted compound, vehicle (DMSO for 0% inhibition control), or positive control inhibitor to the appropriate wells of a 384-well plate.

-

Add 24.5 µL of MAO Reaction Buffer containing either MAO-A or MAO-B enzyme to each well. Mix briefly on a plate shaker.

-

Negative Control: In separate wells, add 25 µL of MAO Reaction Buffer without enzyme.[3]

-

-

Enzyme and Compound Incubation:

-

Incubate the plate at room temperature for 15 minutes. This step allows the compound to interact with the enzyme before the substrate is introduced.

-

-

MAO Reaction:

-

Add 25 µL of the luminogenic MAO substrate solution to all wells to initiate the enzymatic reaction.

-

Incubate at room temperature for 1 hour.[3]

-

-

Signal Generation and Detection:

-

Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and begins the generation of the luminescent signal.[2][3]

-

Incubate at room temperature for 20 minutes to stabilize the signal.

-

Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well.[3]

-

-

Data Analysis:

-

Subtract the background RLU (wells with no enzyme) from all other readings.

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_compound / RLU_vehicle))

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Condition | Rationale |

| Plate Type | White, Opaque 384-well | Maximizes luminescent signal and prevents well-to-well crosstalk. |

| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on enzyme activity. |

| Positive Controls | Clorgyline (MAO-A), Pargyline (MAO-B) | Validates assay performance and provides a reference for inhibitory potency.[4] |

| Negative Control | No Enzyme | Defines the background signal of the assay. |

| Vehicle Control | DMSO only | Represents 100% enzyme activity (0% inhibition). |

Secondary Screening: Cell-Based Functional GPCR Assays

If the compound shows weak or no activity against MAOs, or to run a parallel investigation, the next logical step is to screen for activity at aminergic GPCRs. These receptors mediate cellular responses through various signaling pathways.[5] A comprehensive screen should assess the major G-protein coupling pathways (Gαs, Gαi, Gαq) and the G-protein independent β-arrestin pathway.[6][7]

Overview of GPCR Signaling Pathways

GPCR activation by a ligand initiates a cascade of intracellular events. Different GPCRs couple to specific G-protein subtypes, leading to distinct second messenger signals. A robust screening approach will employ assays that can capture these different outputs.[8]

Caption: Major GPCR signaling pathways for functional screening.

Protocol: β-Arrestin Recruitment Reporter Assay

Senior Application Scientist's Note: The β-arrestin recruitment assay is a powerful tool because it is nearly universal for most GPCRs upon activation and can identify agonists, independent of their G-protein coupling preference.[6] This makes it an excellent choice for broad screening. We describe a generic protocol using a TEV protease-based reporter system (like the Tango assay).[8]

Principle: In this assay, the GPCR is fused to a transcription factor via a TEV protease cleavage site. β-arrestin is fused to the TEV protease. Upon ligand-induced GPCR activation, β-arrestin is recruited to the receptor, bringing the TEV protease in proximity to its cleavage site. The transcription factor is released, translocates to the nucleus, and drives the expression of a reporter gene (e.g., Luciferase).[8]

Materials:

-

HEK293 cells stably expressing the GPCR-TEV-transcription factor fusion and the β-arrestin-TEV protease fusion. A separate cell line is needed for each GPCR target.

-

Test compound and known reference agonist/antagonist for each GPCR.

-

Cell culture medium, fetal bovine serum (FBS).

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

White, clear-bottom 384-well cell culture plates.

Protocol Steps:

-

Cell Plating:

-

Seed the engineered HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.

-

Incubate for 18-24 hours at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound and reference ligands in assay buffer.

-

Add 10 µL of the diluted compounds to the cells.

-

For Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding the reference agonist at its EC80 concentration.

-

-

Incubation:

-

Incubate the plates for 6-8 hours at 37°C, 5% CO2 to allow for transcription factor cleavage, nuclear translocation, and reporter gene expression.

-

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and luciferase reagent to room temperature.

-

Add 25 µL of luciferase assay reagent to each well to lyse the cells and provide the substrate for the reporter enzyme.

-

Incubate for 5 minutes at room temperature on a plate shaker.

-

Measure luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

For agonist mode, normalize the data to the vehicle control and the maximal response of the reference agonist. Plot a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

-

For antagonist mode, plot the response against the concentration of the test compound and calculate the IC50.

-

| Target Class | Example Receptors | Primary Assay |

| Dopamine | D1, D2, D3, D4, D5 | β-Arrestin, cAMP Assay |

| Serotonin | 5-HT1, 5-HT2, 5-HT4, 5-HT6, 5-HT7 | β-Arrestin, cAMP, Calcium Flux |

| Adrenergic | α1, α2, β1, β2, β3 | β-Arrestin, cAMP, Calcium Flux |

| Trace Amine | TAAR1 | cAMP Assay |

Tertiary Confirmation: Biophysical Assays for Direct Binding

Biophysical methods are essential for confirming that the compound's observed activity is due to a direct, physical interaction with the target protein.[9] These assays provide quantitative data on binding affinity, kinetics, and thermodynamics, which are invaluable for lead optimization.

Principles of Key Biophysical Techniques

-

Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[10] They provide real-time kinetic data, including the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic signature of an interaction, providing KD, binding stoichiometry (n), and enthalpy (ΔH).[11]

Workflow for Biophysical Hit Validation

Caption: Orthogonal biophysical workflow for hit validation.

High-Level Protocol: SPR for Binding Kinetics

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., MAO-B) onto a sensor chip surface.

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer, including a zero-concentration buffer blank.

-

Binding Measurement: Inject the compound concentrations sequentially over the immobilized protein surface and a reference surface. The binding is measured in real-time as a response unit (RU) change.

-

Kinetic Analysis: Fit the association and dissociation curves from the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to derive kon, koff, and calculate the KD (koff/kon).

Conclusion

This application note outlines a strategic and scientifically rigorous approach to defining the in vitro pharmacology of this compound. By starting with hypothesis-driven biochemical screening, progressing to broader cell-based functional assays, and confirming hits with orthogonal biophysical methods, researchers can confidently identify the primary biological targets, understand the mechanism of action, and quantify the binding characteristics of this novel compound. This systematic cascade ensures that resources are used efficiently and generates a comprehensive data package suitable for advancing a compound through the drug discovery pipeline.

References

-

Title: Biochemical and Biological Properties of 4-(3-phenyl-[1][3][12] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase Source: PubMed URL: [Link]

-

Title: this compound [Q09716] Source: ChemUniverse URL: [Link]

-

Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

-

Title: (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine Source: PubChem URL: [Link]

-

Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC - NIH URL: [Link]

-

Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: PubMed URL: [Link]

-

Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: PMC - PubMed Central URL: [Link]

-

Title: In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity Source: bioRxiv URL: [Link]

-

Title: Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches Source: ACS Publications URL: [Link]

-

Title: Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery Source: ResearchGate URL: [Link]

-

Title: Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) Source: Marin Biologic Laboratories URL: [Link]

-

Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]

-

Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

-

Title: Advancements in GPCR biosensors to study GPCR-G Protein coupling Source: PMC - NIH URL: [Link]

-

Title: Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery Source: Kyushu University Pure Portal Site URL: [Link]

-

Title: Cell-based Assays for GPCR Activity Source: Biocompare URL: [Link]

Sources

- 1. MAO-Glo™ Assay Systems [worldwide.promega.com]

- 2. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. GPCR Signaling Assays [ch.promega.com]

- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marinbio.com [marinbio.com]

- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [Q09716] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

Application Notes and Protocols for Cell-Based Assays Using (4-(4-Methylthiazol-5-yl)phenyl)methanamine

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, making it a "privileged scaffold" in the design of novel therapeutics. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Several FDA-approved anticancer drugs, such as Dasatinib, Dabrafenib, and Ixabepilone, feature a thiazole core, highlighting the clinical significance of this heterocyclic motif.[1][3] These agents exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with crucial cancer signaling pathways.[1][4]

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a research chemical belonging to this promising class of thiazole derivatives.[5] Its structural components, the methylthiazole group and the phenylmethanamine moiety, suggest its potential as a bioactive molecule worthy of investigation in oncological contexts. This guide provides detailed protocols for foundational cell-based assays to characterize the potential anticancer effects of this compound, empowering researchers to explore its therapeutic promise.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂S | |

| Molecular Weight | 204.29 g/mol | |

| CAS Number | 1448189-30-7 | |

| Appearance | Light yellow to orange solid | |

| Purity | Typically ≥95% |

Experimental Workflows: A Step-by-Step Approach

The following protocols are designed to provide a comprehensive initial assessment of the anticancer potential of this compound.

Workflow for Initial Anticancer Screening

Caption: A generalized workflow for the initial in vitro evaluation of a novel compound's anticancer activity.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[6][7][8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability against the log of the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

-

This compound

-

Selected cancer cell line

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect them in a tube.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Potential Signaling Pathways to Investigate

Thiazole derivatives have been shown to modulate various signaling pathways implicated in cancer progression.[1][4] Should this compound demonstrate significant cytotoxic and pro-apoptotic activity, further investigation into its mechanism of action is warranted.

Caption: Putative signaling pathways that could be modulated by thiazole derivatives in cancer cells.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the anticancer properties of this compound. As a member of the biologically active thiazole class of compounds, it represents a promising candidate for further investigation. Positive results from these foundational assays would justify more in-depth mechanistic studies, such as Western blotting to probe protein expression in key signaling pathways, cell cycle analysis, and in vivo studies using xenograft models. This systematic approach will be crucial in elucidating the therapeutic potential of this novel compound in the field of oncology.

References

-

Jadhav, S. A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 112016. [Link]

-

Manpick Laboratories Private Limited. (n.d.). 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl. IndiaMART. [Link]

-

Al-Ostoot, F. H., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Molecules, 28(18), 6673. [Link]

-

PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link]

-

Karbarz, M. J., et al. (2009). Biochemical and Biological Properties of 4-(3-phenyl-[1][5][9] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. Anesthesia & Analgesia, 108(1), 316-324. [Link]

-

ChemUniverse. (n.d.). This compound [Q09716]. [Link]

-

Al-Suhaimi, K. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 28841–28855. [Link]

-

Chande, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

-

Al-Abdullah, N. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

-

Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2014). ResearchGate. [Link]

-

Reddy, T. S., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4475-4480. [Link]

-

Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 286-293. [Link]

-

Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(11), 1461. [Link]

-

El-Sayed, M. A., et al. (2022). Some thiazole-fused compounds with antitumor activity. ResearchGate. [Link]

-

Soares-Bezerra, R. J., et al. (2013). In vitro evaluation of 4-phenyl-5-(4'-X-phenyl)-1,3,4-thiadiazolium-2-phenylaminide chlorides and 3[N-4'-X-phenyl]-1,2,3-oxadiazolium-5-olate derivatives on nitric oxide synthase and arginase activities of Leishmania amazonensis. Experimental Parasitology, 135(1), 50-54. [Link]

-

Kumar, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

Sources

- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. indiamart.com [indiamart.com]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine | C11H12N2S | CID 89689879 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing (4-(4-Methylthiazol-5-yl)phenyl)methanamine in Cancer Cell Research

Document Version: 1.0

Abstract & Introduction

(4-(4-Methylthiazol-5-yl)phenyl)methanamine , a derivative of the well-established cyanine dye Thiazole Orange, represents a versatile tool for the nuanced investigation of cancer cell biology. Unlike traditional therapeutic agents, its primary utility in oncology research lies in its function as a high-sensitivity fluorescent probe for nucleic acids (DNA and RNA). This molecule exhibits a remarkable fluorescence enhancement upon binding to nucleic acids, a property that makes it an invaluable reagent for a variety of cell-based assays.

The study of cancer is intrinsically linked to the study of the cell's genetic material and its expression. Aberrations in the cell cycle, rampant proliferation, and apoptosis are all hallmarks of cancer that involve dynamic changes in cellular DNA and RNA content. Therefore, the ability to accurately stain, visualize, and quantify nucleic acids within cancer cell populations is fundamental to understanding disease progression and evaluating the efficacy of potential therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cancer research setting. We will delve into the mechanistic basis of its fluorescence, provide detailed, validated protocols for its application in flow cytometry and fluorescence microscopy, and discuss its role in assessing key cancer cell phenotypes.

Principle of Action: A Conformationally-Sensitive Intercalator

This compound operates on the principle of "light-up" fluorescence. In solution, the molecule is largely non-fluorescent as the rotation around its methine bridge allows for non-radiative decay pathways to dissipate absorbed energy. However, upon binding to nucleic acids, this rotation is sterically hindered. This conformational restriction forces the excited molecule to release its energy through fluorescence emission, resulting in a significant increase in quantum yield.

This dye is known to bind to nucleic acids, likely through intercalation between base pairs or binding in the minor groove, a common mechanism for cyanine dyes. This interaction is not sequence-specific, allowing for the general staining of the entire nucleic acid content within a cell. The primary amine group on the phenyl ring offers a potential site for conjugation, allowing it to be used as a building block for more complex probes, though its intrinsic fluorescence is the focus of these notes.

Figure 1: Mechanism of Fluorescence. A diagram illustrating the "light-up" mechanism of this compound upon binding to nucleic acids.

Applications in Cancer Cell Research

The primary application of this dye is in the quantitative analysis of cellular states by measuring total nucleic acid content. This is particularly powerful in cancer research for:

-

Cell Cycle Analysis: The DNA content of a cell directly correlates with its phase in the cell cycle (G0/G1, S, G2/M). By staining a population of cancer cells, one can use flow cytometry to resolve these phases and determine the effects of a test compound on cell cycle progression.

-

Apoptosis Detection: While not a direct marker of apoptosis, the dye can detect late-stage apoptotic cells and apoptotic bodies which have fragmented DNA. It can also be used to identify the "sub-G1" peak in a cell cycle histogram, which is indicative of apoptotic cells with fractional DNA content.

-

Cell Viability and Proliferation: As a membrane-permeant dye, it can stain the nucleic acids in both live and dead cells. When used as a counterstain with a viability dye like Propidium Iodide (PI) or DAPI in non-permeabilized cells, it can help distinguish cell populations.

Reagent Preparation and Handling

Proper preparation and storage of the dye are critical for reproducible results.

Table 1: Reagent Preparation

| Parameter | Recommendation | Rationale |

| Solvent | DMSO (Dimethyl sulfoxide), Anhydrous | The dye is highly soluble in DMSO, which is miscible with aqueous cell culture media. Anhydrous grade prevents hydrolysis. |

| Stock Concentration | 1-5 mM | A high concentration stock minimizes the volume of DMSO added to cell cultures, reducing solvent-induced cytotoxicity. |

| Storage | -20°C, desiccated, protected from light | Protects the fluorophore from photobleaching and degradation. Desiccation is crucial as DMSO is hygroscopic. |

| Working Concentration | 1-10 µM (cell-type dependent) | This range is a starting point. The optimal concentration must be determined empirically to maximize signal-to-noise. |

Experimental Protocols

Protocol: Cancer Cell Cycle Analysis by Flow Cytometry

This protocol details the use of this compound to analyze the effect of a cytotoxic agent on the cell cycle distribution of a cancer cell line (e.g., HeLa, A549).

A. Materials

-

This compound (1 mM stock in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

70% Ethanol, ice-cold

-

RNase A (10 mg/mL stock)

-

Flow cytometer with 488 nm laser excitation

-

Test compound (e.g., a known cell cycle inhibitor like paclitaxel)

B. Step-by-Step Methodology

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with the desired concentrations of your test compound (and a vehicle control, e.g., 0.1% DMSO) for a specified time period (e.g., 24, 48 hours).

-

Cell Harvest:

-

Aspirate the culture medium.

-

Wash cells once with 1 mL of PBS.

-

Trypsinize the cells and collect them in a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation (Critical Step):

-

Discard the supernatant.

-

Resuspend the cell pellet in 100 µL of residual PBS.

-

While vortexing gently on the lowest setting, add 1 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping.

-

Incubate at -20°C for at least 2 hours (or up to several weeks). Fixation permeabilizes the cells and preserves their morphology.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the pellet with 2 mL of PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of staining solution:

-

This compound (final concentration 5 µM)

-

RNase A (final concentration 100 µg/mL)

-

PBS

-

-

Rationale for RNase A: This step is essential to degrade cellular RNA, ensuring the dye primarily stains DNA for accurate cell cycle analysis. RNA staining would otherwise confound the DNA content measurement.

-

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Data Acquisition:

-

Analyze the samples on a flow cytometer.

-

Excite with a 488 nm laser and collect emission using a filter appropriate for green/yellow fluorescence (e.g., 530/30 nm bandpass).

-

Collect at least 10,000 events per sample for statistical significance.

-

Use a low flow rate to improve data resolution.

-

C. Data Analysis The resulting data will be a histogram of fluorescence intensity versus cell count. Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified as an indicator of apoptosis.

Application Notes and Protocols: (4-(4-Methylthiazol-5-yl)phenyl)methanamine in Kinase Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Moiety in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets due to their central role in regulating cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making the development of specific kinase inhibitors a cornerstone of modern oncology drug discovery. The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged pharmacophore in this field, valued for its ability to form key interactions within the ATP-binding pocket of various kinases.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[3]

This document provides detailed application notes and protocols for the use of (4-(4-Methylthiazol-5-yl)phenyl)methanamine , a key building block for a promising class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine based kinase inhibitors. These compounds have shown significant inhibitory activity against Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis.[4][5][6] Overexpression of Aurora kinases is frequently observed in various human cancers, correlating with chromosomal instability and aggressive disease.[7] Therefore, inhibitors targeting this family of kinases hold significant therapeutic potential.

These application notes will guide researchers through the synthesis of potent Aurora kinase inhibitors starting from this compound, and further provide detailed protocols for their biological evaluation using both in vitro and cell-based assays.

Part 1: Synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Kinase Inhibitors

The synthesis of the target kinase inhibitors involves a convergent approach, typically centered around a key cross-coupling reaction to form the core pyrimidine-amine scaffold. The primary amine of this compound serves as a crucial nucleophile in this process.

Key Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In this context, it is employed to couple this compound with a suitably substituted 2-chloropyrimidine derivative.

Caption: Synthetic workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocol

This protocol outlines a general procedure for the synthesis of a representative N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitor.

Step 1: Synthesis of the 2-chloro-4-(substituted-thiazol-5-yl)pyrimidine Intermediate

This step involves the coupling of a thiazole moiety to a di-chloropyrimidine core. The specific thiazole derivative will depend on the desired final compound.

Step 2: Buchwald-Hartwig Cross-Coupling Reaction

Materials:

-

2-chloro-4-(4-methylthiazol-5-yl)pyrimidine (1 equivalent)

-

This compound (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equivalents)

-

Cesium carbonate (Cs2CO3) (2 equivalents)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloro-4-(4-methylthiazol-5-yl)pyrimidine, this compound, Cs2CO3, Pd(OAc)2, and BINAP.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110°C and stir for 8-12 hours under the inert atmosphere.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine inhibitor.[8][9]

Causality behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Performing the reaction under an inert atmosphere is crucial for catalytic activity.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions. The use of anhydrous toluene is essential for optimal yield.

-

Ligand (BINAP): The bulky phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

-

Base (Cs2CO3): The base is required to deprotonate the amine, allowing it to participate in the catalytic cycle. Cesium carbonate is a common choice for its efficacy in this reaction.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.

Part 2: In Vitro Evaluation of Kinase Inhibitory Activity

Once synthesized, the inhibitory potency of the compounds against the target kinase, in this case, Aurora A and/or Aurora B, must be determined. Luminescence-based kinase assays are a robust and high-throughput method for this purpose.

Principle of the Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[11][12] The assay is performed by adding a single reagent that contains luciferase and its substrate, luciferin. The light produced is directly proportional to the amount of ATP present. Therefore, a lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.[2][12]

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol for In Vitro Aurora Kinase Assay

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay kit

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the following to each well:

-

Assay buffer

-

Kinase (at a predetermined optimal concentration)

-

Substrate (at a concentration near its Km)

-

Inhibitor solution (or DMSO for control wells)

-

-

Initiate the kinase reaction by adding ATP (at a concentration near its Km).[13] The final reaction volume is typically 10-25 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

-

Add an equal volume of Kinase-Glo® Reagent to each well.[11]

-

Mix the contents of the wells on a plate shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve.

Quantitative Data Presentation

The inhibitory potencies of a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives against Aurora A and Aurora B kinases are summarized in the table below.

| Compound ID | R-group Modification | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | Reference |

| 18 (CYC116) | 4-morpholinophenylamino | 8.0 | 9.2 | [5][6] |

| 12a | m-NO2 | 1-6 (Kᵢ) | - | [14] |

| 12u | - | - | - | [14] |

Note: The table will be populated with more data as it becomes available from further research.

Part 3: Cell-Based Evaluation of Kinase Inhibitor Efficacy

While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are essential to assess the compound's activity in a more physiologically relevant context, including its ability to penetrate cell membranes and inhibit the target kinase within the cell.[15]

Assessing Cellular Target Engagement: Inhibition of Histone H3 Phosphorylation

Aurora B kinase is responsible for the phosphorylation of histone H3 at serine 10 during mitosis. Therefore, a reduction in the level of phosphorylated histone H3 (pHH3) is a direct biomarker of Aurora B inhibition in cells.[5] This can be assessed by Western blotting.

Protocol for Western Blot Analysis of Phospho-Histone H3

Materials:

-

Cancer cell line (e.g., HCT-116, HeLa)

-

Cell culture medium and supplements

-

Synthesized inhibitor compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-